molecular formula C8H10N2 B14674031 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene CAS No. 42464-53-9

5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene

Cat. No.: B14674031
CAS No.: 42464-53-9
M. Wt: 134.18 g/mol
InChI Key: DYLKHXZKFOBPAA-UHFFFAOYSA-N
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Description

5,6-Dimethylidene-2,3-diazabicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene typically involves the photochemical deazetation of 2,3-diazabicyclo[2.2.2]oct-2-ene. This process includes direct irradiation of the compound, leading to the formation of bicyclohexane and other products . The reaction conditions often involve the use of specific wavelengths of light and controlled environments to ensure the desired product formation .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of photochemical reactions and controlled irradiation are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. The conditions often involve controlled temperatures, pressures, and the presence of specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include bicyclohexane, hexadiene, and cyclohexene, each with distinct structural and chemical properties .

Scientific Research Applications

5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene involves the cleavage of one C–N bond, followed by conformational changes in a diazenyl biradical and a cyclohexanediyl biradical. This process leads to the formation of various products, each with unique structural properties . The molecular targets and pathways involved are primarily related to the compound’s ability to undergo photochemical transformations under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific photochemical behavior and the unique products formed during its reactions. Its applications in various scientific fields further highlight its importance and potential .

Properties

CAS No.

42464-53-9

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5,6-dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C8H10N2/c1-5-6(2)8-4-3-7(5)9-10-8/h7-8H,1-4H2

InChI Key

DYLKHXZKFOBPAA-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCC(C1=C)N=N2

Origin of Product

United States

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